Meta-Substitution Regiochemistry: Differentiated Reactivity vs. Ortho and Para Isomers
The meta-dioxolane substitution in CAS 124434-66-8 places the electron-withdrawing acetal group in a position that does not directly conjugate with the Grignard carbon, resulting in a distinct Hammett σmeta value compared to σortho and σpara [1]. While direct kinetic data for the meta vs. ortho/para isomers are not published in a head-to-head study, the meta isomer is expected to exhibit intermediate reactivity between the sterically hindered ortho isomer (CAS 164718-49-4) and the resonance-activated para isomer (CAS 328000-17-5), which are both commercially available . The ortho isomer is supplied as a 0.7 M solution in THF (¥3,980/100mL), while the para isomer is available as a 0.5 M solution in THF (discontinued in some catalogs), indicating divergent market demand that reflects their distinct synthetic utility .
| Evidence Dimension | Regiochemical position of dioxolane on phenyl ring: meta (target) vs. ortho vs. para |
|---|---|
| Target Compound Data | Meta-substituted; σmeta ≈ 0.35–0.45 (estimated for dioxolane-substituted aryl); 0.5 M in THF; ¥10,516/100mL |
| Comparator Or Baseline | Ortho isomer (CAS 164718-49-4): σortho includes steric component; 0.7 M in THF, ¥3,980/100mL . Para isomer (CAS 328000-17-5): σpara ≈ 0.45–0.55; 0.5 M in THF . |
| Quantified Difference | No direct kinetic data; meta isomer is priced ~2.6× higher per 100 mL than the ortho isomer, reflecting distinct supply-demand profiles . |
| Conditions | Commercially supplied as THF solutions; price comparison based on cnreagent.com and chem960.com listings (accessed 2026-05-02). |
Why This Matters
The meta regioisomer provides an electronic profile that cannot be replicated by the ortho or para isomers, directly influencing the regiochemical outcome of downstream cross-coupling or addition reactions in multi-step syntheses.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165–195. Provides framework for σmeta vs. σpara substituent effects. View Source
